molecular formula C20H24N2O6 B5612584 2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide

2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide

Cat. No. B5612584
M. Wt: 388.4 g/mol
InChI Key: UYNUGWRCKURSNA-UHFFFAOYSA-N
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Description

The exploration of "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" and similar compounds involves understanding their synthesis, structure, and potential applications in various fields, excluding specific drug use and side effects. These compounds, due to their complex molecular architecture, are studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds closely related to "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" involves intricate chemical reactions. For instance, the synthesis of N,N '-1,2-ethanediylbis{2-[(N-benzylcarbamoyl)-methoxy]benzamide} is achieved through the reaction of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) with N-benzyl-2-chloroacetamide, showcasing the complexity of synthesizing bisbenzamide-containing compounds (Wang, Huang, & Tang, 2006).

Molecular Structure Analysis

Molecular structure determination often utilizes techniques like X-ray crystallography. The structure of related compounds indicates the presence of intramolecular hydrogen bonds, contributing to their stability and reactivity. These structural insights are crucial for understanding the compound's behavior in various chemical environments (Wang, Huang, & Tang, 2006).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to "2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide" include nucleophilic attacks and hydroxylation processes that lead to the formation of complex structures with potential bioactive properties. These reactions underscore the versatility and reactivity of the benzamide backbone in synthesizing targeted chemical entities (Girgis & Ellithey, 2006).

properties

IUPAC Name

2-[2-[2-[2-(2-carbamoylphenoxy)ethoxy]ethoxy]ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c21-19(23)15-5-1-3-7-17(15)27-13-11-25-9-10-26-12-14-28-18-8-4-2-6-16(18)20(22)24/h1-8H,9-14H2,(H2,21,23)(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNUGWRCKURSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCOCCOCCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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